molecular formula C15H23N3O2 B11734038 Tert-butyl 3-(5-aminopyridin-2-YL)piperidine-1-carboxylate

Tert-butyl 3-(5-aminopyridin-2-YL)piperidine-1-carboxylate

Cat. No.: B11734038
M. Wt: 277.36 g/mol
InChI Key: DJEJHNLCPZTSEC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research It is characterized by its unique structure, which includes a tert-butyl group, an aminopyridine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the aminopyridine group. The tert-butyl group is then added to the piperidine nitrogen to form the final compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining product quality. Key factors in industrial production include the selection of appropriate raw materials, reaction optimization, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the aminopyridine group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the aminopyridine moiety is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other derivatives. Substitution reactions can lead to a wide range of products, depending on the nature of the nucleophile.

Scientific Research Applications

Tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability, while the tert-butyl group can modulate the compound’s solubility and bioavailability. These interactions can affect various pathways and processes within cells, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate-2,2,3,4,4,5,5,6,6-d9: A deuterated analog with similar properties but different isotopic composition.

    Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Another compound with a piperidine ring and tert-butyl group but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-4-5-11(10-18)13-7-6-12(16)9-17-13/h6-7,9,11H,4-5,8,10,16H2,1-3H3

InChI Key

DJEJHNLCPZTSEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=C(C=C2)N

Origin of Product

United States

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